molecular formula C22H20N2OS B2775931 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile CAS No. 476669-23-5

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile

Cat. No.: B2775931
CAS No.: 476669-23-5
M. Wt: 360.48
InChI Key: QVHGCRWUXQSTQC-UNOMPAQXSA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-ethoxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.

    Reduction: Reduction reactions may target the acrylonitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology and Medicine

    Drug Development: Due to their biological activity, thiazole derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Biological Probes: They can be used as probes to study biological processes.

Industry

    Agriculture: Some thiazole derivatives are used in the development of agrochemicals.

    Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-phenylthiazol-2-yl)-3-phenylacrylonitrile: A similar compound with different substituents on the aromatic rings.

    (Z)-2-(4-(2,3-dimethylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Another derivative with variations in the substituents.

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the dimethylphenyl group may enhance its interaction with biological targets or alter its physical properties.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-4-25-20-9-6-17(7-10-20)12-19(13-23)22-24-21(14-26-22)18-8-5-15(2)16(3)11-18/h5-12,14H,4H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHGCRWUXQSTQC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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